3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-4-2-3-5-13(10)19-15(17-14(20)6-7-16)11-8-21-9-12(11)18-19/h2-5H,6-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJJMHBOGCOPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324706 | |
| Record name | 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671115 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
396723-70-9 | |
| Record name | 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the reaction of 3-chloro-2-methylphenylthiourea with α-halo ketones under Hantzsch thiazole synthesis conditions . The reaction is carried out in the presence of a green solvent like ethanol, which facilitates the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as chlorination, reduction, and condensation reactions, followed by purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, and synthetic or functional implications.
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations
Core Scaffold Differences: The target compound and DYX share the thienopyrazole core but differ in oxidation states (DYX has a 5,5-dioxo modification), which enhances polarity and hydrogen-bonding capacity .
Substituent Effects: Halogenation: The target’s 3-chloro group contrasts with DYX’s 4-chlorophenyl and the pyrazole analog’s 3,4-dichlorophenyl . Chlorine atoms improve lipophilicity and metabolic stability but may sterically hinder binding. Aromatic Substitutions: The 2-methylphenyl group in the target compound is less polar than DYX’s 4-methoxyphenyl, which could influence solubility and target affinity .
Synthetic Accessibility :
- Compound 4 from was synthesized in 67% yield via a multi-step route involving nucleophilic substitution, suggesting feasible strategies for analogous compounds like the target.
- The absence of sulfone or dioxo groups in the target compound may simplify synthesis compared to DYX .
Physicochemical and Functional Implications
- Molecular Weight and Solubility : The target (334.8 g/mol) is smaller and likely more soluble than DYX (507.0 g/mol) or the pyrazole derivative (596.5 g/mol) .
- Electron-Withdrawing Groups : The 3-chloro substituent in the target may enhance electrophilicity at the amide carbonyl, influencing reactivity in further derivatization .
Biological Activity
3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a heterocyclic compound belonging to the thienopyrazole class. Its unique structure and potential pharmacological properties have drawn significant interest in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H16ClN3OS
- Molecular Weight : 363.87 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under controlled conditions.
- Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
- Amide Bond Formation : Coupling with propanamide using coupling agents such as EDCI or DCC.
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on cell signaling pathways.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax.
- Inhibition of Tumor Growth : In vivo studies have shown that the compound can suppress tumor growth in mouse xenograft models, indicating its potential as a therapeutic agent for malignancies.
Case Studies
- Study on HL-60 Cells : A study evaluated the cytotoxicity of related thienopyrazole derivatives against human promyelocytic leukemia cells (HL-60). The results indicated IC50 values ranging from 86 to 755 μM for various derivatives, with specific compounds showing significant reductions in Bcl-2 expression and increases in p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis and cell cycle arrest .
- Xenograft Models : In another study involving mouse models, compounds similar to this compound demonstrated effective tumor suppression at low doses. The study highlighted the importance of unbound drug exposure in achieving therapeutic efficacy .
Data Table of Biological Activities
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3-chloro-N-[...] | HL-60 | 86 - 755 | Apoptosis induction |
| Similar Derivative | Mouse Xenograft | Low doses effective | Tumor growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
